![molecular formula C14H20BrNO B13158423 {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C₁₄H₂₀BrNO It is characterized by the presence of a cyclopentyl ring attached to a methanol group, with an amino and bromophenyl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 2-bromophenylacetonitrile with a suitable amine to form the aminoethyl intermediate.
Cyclopentylation: The aminoethyl intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is reduced using a reducing agent like lithium aluminum hydride to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino and bromophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(2-iodophenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-bromophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2 |
InChI Key |
CLFXAYMQCRRKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


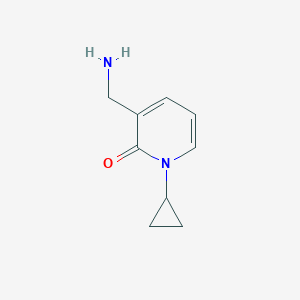

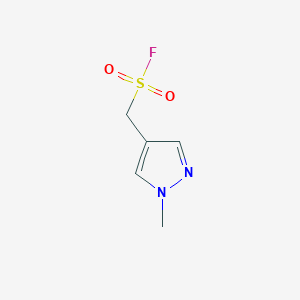
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
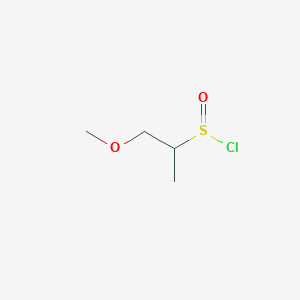
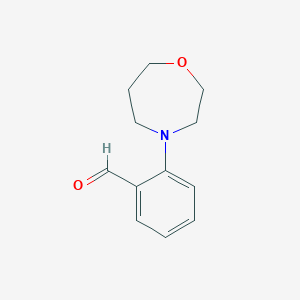
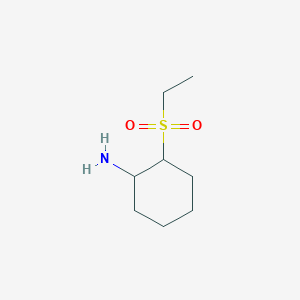
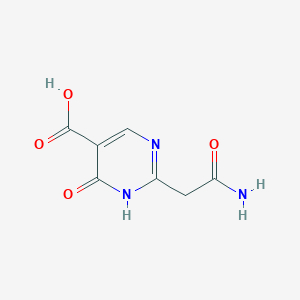
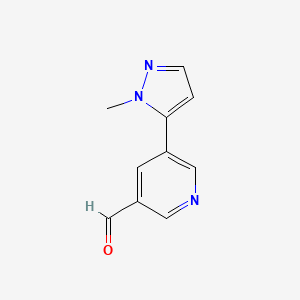

![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)


